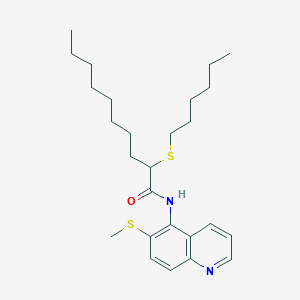
N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide
Cat. No. B8548530
M. Wt: 460.7 g/mol
InChI Key: AIEKUIKBYWMJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05498786
Procedure details


(S)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide (39 mg, 0.09 mmol) in 1 ml of dry THF was added slowly to a suspension containing cesium carbonate (67 mg, 0.20 mmol) and hexanethiol (13 mg, 0.11 mmol) in 2 ml of THF. After 18 hours, the reaction was quenched with 2 ml of 1N HCl and extracted with ethyl acetate (4×10 ml). The organic phase was purified by silica gel column chromatography (eluent: 100% CHCl3) to yield 25 mg (60% yield) of the desired product. 1H NMR (CDCl3) δ8.85 (1H, d, J=3 Hz), 8.62 (1H, s), 8.05 (1H, d, J=9 Hz), 8.00 (1H, d, J=9 Hz), 7.65 (1H, d, J=9 Hz), 7.40 (1H, dd, J=9, 9 Hz), 3.55 (1 H, t, J=8 Hz), 2.80 (2H, t, J=8 Hz), 2.50 (3H, s), 2.20-1.30 (22H, m), 0.91 (6H, t, J=Hz).
Name
(S)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide
Quantity
39 mg
Type
reactant
Reaction Step One


Name
cesium carbonate
Quantity
67 mg
Type
reactant
Reaction Step Two



Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[C:4]([NH:13][C:14](=[O:25])[C@@H:15](Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:32]([SH:38])[CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]>C1COCC1>[CH3:1][S:2][C:3]1[C:4]([NH:13][C:14](=[O:25])[CH:15]([S:38][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2 |f:1.2.3|
|
Inputs


Step One
|
Name
|
(S)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide
|
|
Quantity
|
39 mg
|
|
Type
|
reactant
|
|
Smiles
|
CSC=1C(=C2C=CC=NC2=CC1)NC([C@H](CCCCCCCC)Br)=O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
cesium carbonate
|
|
Quantity
|
67 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
13 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)S
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with 2 ml of 1N HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4×10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was purified by silica gel column chromatography (eluent: 100% CHCl3)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC=1C(=C2C=CC=NC2=CC1)NC(C(CCCCCCCC)SCCCCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 mg | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
